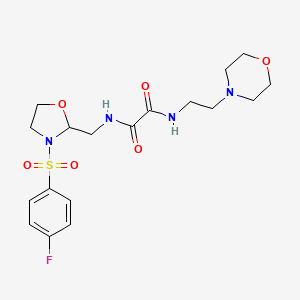

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Description

N1-((3-((4-Fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative featuring a sulfonylated oxazolidine core linked to a morpholinoethyl side chain.

Properties

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJILNDNWSWGMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound notable for its complex structure, which includes an oxazolidinone ring, a sulfonyl group, and an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.42 g/mol. The presence of the 4-fluorophenyl group and the morpholino moiety suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN3O4S |

| Molecular Weight | 367.42 g/mol |

| Functional Groups | Oxazolidinone, Sulfonyl, Oxalamide |

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways associated with cancer. The sulfonyl group may enhance the binding affinity to target enzymes, potentially leading to effective inhibition.

Anticancer Properties

In vitro assays have shown that compounds with similar structural features demonstrate anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. The oxazolidinone structure is known to influence gene expression, suggesting that this compound may also have epigenetic effects.

Case Studies

- Histone Deacetylase Inhibition : Compounds containing oxazolidinone structures have been studied for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. This compound may exhibit similar properties, warranting further investigation into its HDAC inhibitory activity.

- Enzyme Interaction Studies : Interaction studies involving this compound are essential for understanding its biological mechanisms. These studies typically focus on assessing binding affinities and inhibition constants against target enzymes.

Synthesis Pathway

The synthesis of this compound generally involves several key steps:

- Formation of the Oxazolidinone Ring : Reacting an amino alcohol with a carbonyl compound under acidic conditions.

- Introduction of the Sulfonyl Group : The intermediate oxazolidinone is treated with a sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of a base such as triethylamine.

- Oxalamide Formation : Finally, the sulfonylated oxazolidinone reacts with oxalyl chloride and morpholine to yield the desired product.

Research Findings

Recent studies highlight the potential therapeutic applications of this compound in treating metabolic disorders and cancers. The unique combination of functional groups enhances its selectivity and potency against specific biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related oxalamides and sulfonamide derivatives from the literature, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations:

Structural Variations and Bioactivity: The target compound’s 4-fluorophenyl sulfonyl group distinguishes it from analogs like 15 and 25, which feature thiazole rings and pyrrolidine/piperidine moieties. Sulfonyl groups are known to enhance binding affinity to enzymes (e.g., HIV protease or cytochrome P450 isoforms) .

Synthetic Complexity :

- Compounds with heterocyclic cores (e.g., thiazole in 15 , oxazolidine in the target compound) typically require multi-step syntheses. For example, 15 was synthesized via stereoselective coupling (53% yield), while the target compound’s oxazolidine core likely involves sulfonylation and oxalamide condensation .

Biological Relevance: Thiazole-containing oxalamides (e.g., 15, 25) exhibit potent anti-HIV activity (IC₅₀ < 1 µM), attributed to their ability to block viral entry by targeting the CD4-binding site . The target compound’s sulfonyl group may similarly interact with viral or host proteins.

Table 2: Analytical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.